Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-
Overview
Description
Preparation Methods
The synthesis of SR-26831 involves several steps, starting with the preparation of the core tetrahydrothieno(3,2-c)pyridine structure. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-chloro-benzyl group: This step typically involves a substitution reaction where the benzyl group is introduced.
Addition of the terbutyloxycarbonyl group: This is usually achieved through a protection reaction to ensure the stability of the compound during subsequent steps.
Oxidation to form the N-oxide: The final step involves the oxidation of the nitrogen atom to form the N-oxide.
Industrial production methods for SR-26831 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SR-26831 undergoes several types of chemical reactions, including:
Oxidation: The formation of the N-oxide is a key step in its synthesis.
Substitution: Introduction of the 2-chloro-benzyl group is achieved through a substitution reaction.
Protection and Deprotection: The terbutyloxycarbonyl group is added as a protecting group and can be removed under specific conditions.
Common reagents used in these reactions include oxidizing agents for the N-oxide formation, and appropriate nucleophiles and electrophiles for the substitution reactions. The major products formed from these reactions are the intermediate compounds leading to the final SR-26831 structure.
Scientific Research Applications
SR-26831 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Used as a model compound for studying elastase inhibition and related biochemical pathways.
Biology: Helps in understanding the role of elastase in various biological processes, including inflammation and tissue remodeling.
Industry: Could be used in the development of new drugs targeting elastase-related conditions.
Mechanism of Action
SR-26831 exerts its effects by acting as a noncompetitive, irreversible inhibitor of human leukocyte elastase. It binds to the enzyme and prevents it from degrading elastin and collagens, which are crucial components of the extracellular matrix . This inhibition helps in reducing tissue damage and inflammation associated with excessive elastase activity .
Comparison with Similar Compounds
SR-26831 is unique in its high selectivity and potency as an elastase inhibitor. Similar compounds include:
Alpha-1-antitrypsin: A naturally occurring inhibitor of elastase, but SR-26831 is 3- to 20-fold more active.
Other synthetic elastase inhibitors: While there are other synthetic inhibitors, SR-26831 stands out due to its specific structure and irreversible inhibition mechanism.
Biological Activity
Thieno(3,2-c)pyridinium compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy- , exploring its synthesis, biological activities, and potential therapeutic applications.
Thieno(3,2-c)pyridinium derivatives are a class of heterocyclic compounds known for their pharmacological potential. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus is characterized by a complex structure that contributes to its unique biological profile.
2. Synthesis of Thieno(3,2-c)pyridinium Derivative
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the thieno ring system through cyclization reactions.
- Introduction of substituents such as the chlorophenyl group and oxopropoxy moiety.
- Final modifications to enhance biological activity and solubility.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno(3,2-c)pyridinium derivatives. For instance:
- In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .
3.2 Antimicrobial Activity
Thieno(3,2-c)pyridinium derivatives also exhibit significant antimicrobial properties:
- Antibacterial tests showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antifungal activity has been observed against common pathogens like Candida albicans and Aspergillus niger, indicating a broad spectrum of action .
3.3 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- Studies indicate that it can reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli.
- It has been suggested that these effects may be mediated through inhibition of key signaling pathways involved in inflammation .
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno(3,2-c)pyridinium derivatives:
Substituent | Effect on Activity |
---|---|
Chlorophenyl group | Enhances potency against cancer cells |
Oxopropoxy moiety | Improves solubility and bioavailability |
Hydroxy group | Contributes to antioxidant properties |
The presence of electron-withdrawing groups like chlorine enhances the overall reactivity and interaction with biological targets.
5. Case Studies
Several case studies have been conducted to further elucidate the biological activities of thieno(3,2-c)pyridinium derivatives:
- A study by Elmongy et al. showed that a related thieno derivative significantly inhibited breast cancer cell proliferation with an IC50 value as low as 27.6 μM .
- Another research highlighted its antioxidant capabilities against oxidative stress in cellular models, indicating potential use in neuroprotective therapies .
6. Conclusion
The thieno(3,2-c)pyridinium derivative discussed exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and antimicrobial compound positions it as a valuable candidate for drug development. Continued research into its mechanisms of action and optimization of its chemical structure will be essential for advancing its therapeutic applications.
Properties
CAS No. |
139995-67-8 |
---|---|
Molecular Formula |
C19H23ClNO3S+ |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
[5-[(2-chlorophenyl)methyl]-5-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H23ClNO3S/c1-19(2,3)18(22)24-17-10-14-12-21(23,9-8-16(14)25-17)11-13-6-4-5-7-15(13)20/h4-7,10,23H,8-9,11-12H2,1-3H3/q+1 |
InChI Key |
AZEZNHVYMHQRRH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC2=C(S1)CC[N+](C2)(CC3=CC=CC=C3Cl)O |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(S1)CC[N+](C2)(CC3=CC=CC=C3Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((5-(2-chlorobenzyl-2-tert-butyloxycarbonyl))-4,5,6,7-tetrahydrothieno(3,2-c)pyridine)-N-oxide SR 26831 SR-26831 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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